3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine moiety: Starting from a suitable precursor, the pyrazine ring can be constructed through cyclization reactions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution or other suitable methods.
Formation of the pyrrolidine ring: This step might involve cyclization reactions starting from linear precursors.
Coupling of the thiophene group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.
Final assembly: The final step involves coupling the different moieties together under suitable conditions, often using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-((3-cyanopyrazin-2-yl)oxy)-N-(phenyl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
3-((3-cyanopyrazin-2-yl)oxy)-N-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan group instead of a thiophene group.
Uniqueness
The presence of the thiophene group in 3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide might confer unique electronic properties, making it particularly useful in applications requiring specific conductivity or reactivity.
Properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-8-11-13(17-5-4-16-11)21-10-3-6-19(9-10)14(20)18-12-2-1-7-22-12/h1-2,4-5,7,10H,3,6,9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOWFUMYBZRPFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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